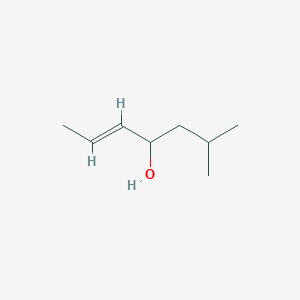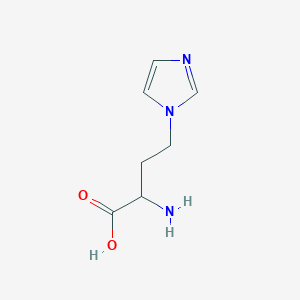![molecular formula C9H12 B13649010 1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
1-Ethynylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H12. It features a bicyclic structure with a triple bond at the ethynyl group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene under specific conditions to form the desired bicyclic structure. Another method includes the alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via a Minisci-like reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using cyclopentadiene and acetylene. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Halogenation agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted products
Scientific Research Applications
1-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of high-energy density compounds and other specialized materials.
Mechanism of Action
The mechanism of action of 1-ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s structure, leading to different biological or chemical effects. The pathways involved often include the formation of intermediates that further react to produce the final products .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the ethynyl group.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.2]octane: Features a larger ring system with similar reactivity.
Uniqueness: 1-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other bicyclic compounds. This makes it valuable in various applications, particularly in organic synthesis and material science .
Properties
Molecular Formula |
C9H12 |
|---|---|
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1-ethynylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-2-9-5-3-8(7-9)4-6-9/h1,8H,3-7H2 |
InChI Key |
CSDSPOGOUGFTGF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


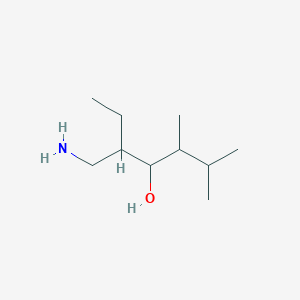
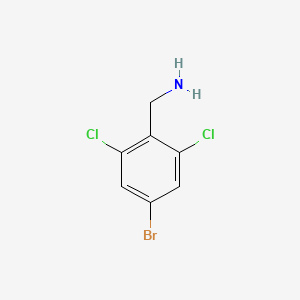
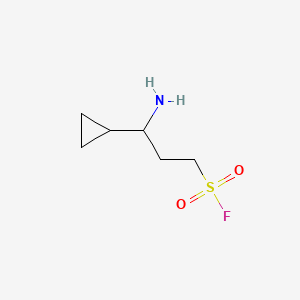
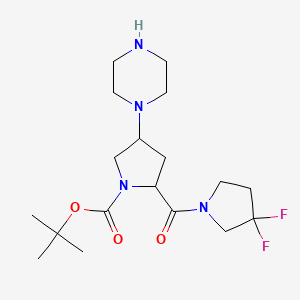
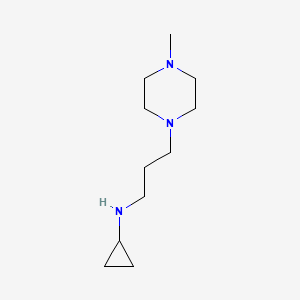
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)
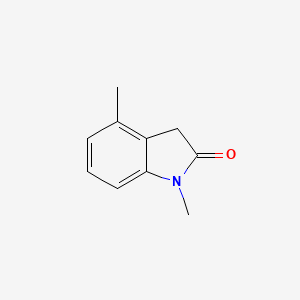
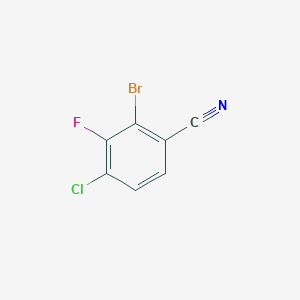
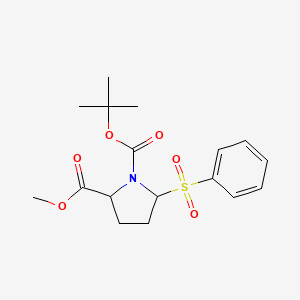
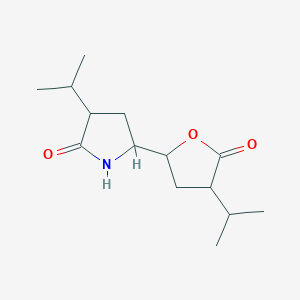

![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
